2,5-Bis(benzyloxy)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(benzyloxy)terephthalic acid is an organic compound with the molecular formula C22H18O6. It is characterized by the presence of two benzyloxy groups attached to a terephthalic acid core. This compound is typically found as a solid powder or crystalline substance and is primarily used as an intermediate in organic synthesis and as an additive in the polymer industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)terephthalic acid generally involves the reaction of terephthalic acid with benzyl alcohol under specific conditions. One common method includes the esterification of terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents and catalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(benzyloxy)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions typically yields terephthalic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(benzyloxy)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used as an additive in the polymer industry to enhance the properties of materials such as plastics and resins
Wirkmechanismus
The mechanism of action of 2,5-Bis(benzyloxy)terephthalic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The terephthalic acid core can undergo various chemical transformations, contributing to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: An organic compound with two carboxylic acid groups attached to a central furan ring.
2,5-Bis(phenylamino)terephthalic acid: A compound with phenylamino groups attached to the terephthalic acid core, used in various chemical applications.
Uniqueness
2,5-Bis(benzyloxy)terephthalic acid is unique due to its benzyloxy functional groups, which provide distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C22H18O6 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2,5-bis(phenylmethoxy)terephthalic acid |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
DPSSFVPIBSKZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.